Product packaging for [(2-Ethoxyethoxy)methyl]benzene(Cat. No.:CAS No. 61911-33-9)

[(2-Ethoxyethoxy)methyl]benzene

Cat. No.: B14561819
CAS No.: 61911-33-9
M. Wt: 180.24 g/mol
InChI Key: ZWNQOGXZYOIMLT-UHFFFAOYSA-N
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Description

Contextualization of Alkoxyalkyl Benzenes in Contemporary Chemical Research

Alkoxyalkyl benzenes are a class of organic compounds characterized by a benzene (B151609) ring attached to an alkyl chain that incorporates an ether linkage. These structures are of significant interest in various fields of chemical research. They serve as crucial intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. nih.govgoogle.com The presence of both aromatic and ether components imparts a unique combination of physical and chemical properties.

Research into alkoxyalkyl benzenes often focuses on their synthesis and reactivity. For instance, methods for the rapid generation of substituted alkoxy benzene libraries have been developed for screening as inhibitors for insect olfaction or gustation. nih.gov Furthermore, the reactivity of the benzylic position—the carbon atom directly attached to the benzene ring—is a key area of study, as it can be selectively functionalized. fiveable.meresearchgate.net

Significance of Ether Functionalities in Aromatic Systems for Synthetic Versatility

The ether functional group (R-O-R') is a cornerstone of modern organic synthesis and medicinal chemistry. numberanalytics.comlabinsights.nl When incorporated into an aromatic system, as in [(2-Ethoxyethoxy)methyl]benzene, the ether linkage can significantly influence the molecule's properties and reactivity.

Ethers are generally stable and relatively unreactive, which makes them excellent solvents and protecting groups in multi-step syntheses. labinsights.nlyoutube.combritannica.com The oxygen atom in the ether can form hydrogen bonds with protic solvents, affecting the solubility of the molecule. britannica.com In the context of drug design, the inclusion of ether functionalities can improve a compound's metabolic stability and its ability to cross biological membranes. numberanalytics.comnumberanalytics.com

The ether linkage in benzylic ethers, where the oxygen is attached to a benzylic carbon, exhibits unique reactivity. fiveable.me These ethers can be cleaved under specific conditions, a property that is exploited in synthetic chemistry for the deprotection of functional groups. youtube.com For example, benzyl (B1604629) ethers can be selectively cleaved using hydrogenolysis, a reaction that does not affect other types of ethers within the same molecule. youtube.com

Overview of Research Trajectories Pertaining to Complex Ether-Substituted Aromatic Compounds

Current research on complex ether-substituted aromatic compounds is driven by the need for novel molecules with specific functions. These compounds are integral to the development of new pharmaceuticals, advanced materials, and agrochemicals. ijrar.orgopenaccessjournals.com

A major research trajectory is the development of new and efficient synthetic methods for the preparation of these complex molecules. numberanalytics.com This includes the use of transition metal catalysts to achieve high regioselectivity and stereoselectivity in substitution reactions on the aromatic ring. numberanalytics.com Another area of focus is the functionalization of C-H bonds, which offers a more atom-economical approach to modifying existing structures. researchgate.net

In medicinal chemistry, there is a continuous effort to design and synthesize ether-substituted aromatic compounds with improved pharmacological profiles. numberanalytics.comopenaccessjournals.com This involves understanding how the ether group affects the drug's interaction with its biological target. numberanalytics.com Furthermore, the use of ether-containing linkers, such as polyethylene (B3416737) glycol (PEG), is a key strategy in drug delivery systems and in the development of technologies like PROTACs (proteolysis-targeting chimeras). labinsights.nlchemicalbook.com The study of polycyclic aromatic compounds and their derivatives also continues to be an active area of research. tandfonline.com

Interactive Data Tables

Due to the limited availability of experimental data for the specific compound this compound, the following tables present information on closely related and structurally similar compounds.

Table 1: Physicochemical Properties of Related Alkoxy Benzenes

Compound NameMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
1-Ethoxy-2-methylbenzeneC9H12O136.19172-173
[2-(2-Methoxyethoxy)ethoxy]benzeneC11H16O3196.24275.5
This compound (Predicted)C11H16O2180.24~240-260

Data for 1-Ethoxy-2-methylbenzene from PubChem CID 136414. nih.gov Data for [2-(2-Methoxyethoxy)ethoxy]benzene from chemical sources. Predicted data for this compound is an estimation based on structural similarity.

Table 2: Spectroscopic Data of a Related Compound: 1-Ethoxy-2-methylbenzene

Spectroscopic TechniqueKey Signals
Mass Spectrometry (GC-MS)Top 5 Peaks: 108, 136, 107, 90, 77 m/z nih.gov
13C NMR SpectroscopyData available in spectral databases. nih.gov
Kovats Retention IndexStandard non-polar: 1054.5 nih.gov

Data from PubChem CID 136414. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16O2 B14561819 [(2-Ethoxyethoxy)methyl]benzene CAS No. 61911-33-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61911-33-9

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

2-ethoxyethoxymethylbenzene

InChI

InChI=1S/C11H16O2/c1-2-12-8-9-13-10-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3

InChI Key

ZWNQOGXZYOIMLT-UHFFFAOYSA-N

Canonical SMILES

CCOCCOCC1=CC=CC=C1

Origin of Product

United States

Synthetic Methodologies for 2 Ethoxyethoxy Methyl Benzene

Established Synthetic Routes and Precursors for Alkoxyalkyl Benzene (B151609) Systems

The traditional synthesis of alkoxyalkyl benzenes like [(2-Ethoxyethoxy)methyl]benzene relies on well-established reactions that build the molecule step-by-step. These methods involve the formation of the ethoxyethoxy group and the subsequent or concurrent attachment of the benzyl (B1604629) group.

Etherification Strategies for the Formation of the Ethoxyethoxy Moiety

The creation of the ethoxyethoxy portion of the molecule is a critical step. The Williamson ether synthesis is a classic and versatile method for forming ethers. masterorganicchemistry.com This reaction involves the reaction of an alkoxide with a primary alkyl halide. masterorganicchemistry.com In the context of synthesizing the ethoxyethoxy moiety, this could involve the reaction of the sodium salt of 2-ethoxyethanol (B86334) with a suitable electrophile.

Another approach involves the reaction of ethylene (B1197577) oxide with ethanol (B145695) to produce 2-ethoxyethanol, which serves as a key precursor. wikipedia.org This glycol ether possesses the useful property of dissolving a wide range of substances. wikipedia.org Further etherification of 2-ethoxyethanol would then be required to complete the ethoxyethoxy chain.

The following table outlines common precursors for the ethoxyethoxy moiety:

PrecursorDescription
2-EthoxyethanolA glycol ether that can be prepared by the reaction of ethylene oxide with ethanol. wikipedia.org It is a clear, colorless liquid miscible with water and many organic solvents. wikipedia.orgdcceew.gov.au
Ethylene OxideA reactive epoxide that can be ring-opened by alcohols to form glycol ethers.
2-Chloroethyl methyl etherWhile not directly for the ethoxyethoxy group, it's an example of a haloether used in etherification reactions to form similar structures. google.com

Introduction of the Benzyl Group: Alkylation and Related Reactions

The introduction of the benzyl group is typically achieved through alkylation reactions. The Williamson ether synthesis is again a highly suitable method, where an alkoxide of the ethoxyethoxy alcohol reacts with a benzyl halide, such as benzyl bromide or benzyl chloride. masterorganicchemistry.comyoutube.com This reaction is an SN2 process and works well with primary halides like benzyl halides, leading to clean and high-yielding reactions. youtube.com

The use of a strong base like sodium hydride (NaH) is common to deprotonate the alcohol, forming the necessary alkoxide. organic-chemistry.org For more selective reactions, milder bases such as silver oxide (Ag2O) can be employed. organic-chemistry.org Alternatively, benzyl trichloroacetimidate (B1259523) can be used under acidic conditions for substrates sensitive to basic conditions. organic-chemistry.org

Reductive etherification of carbonyl compounds is another method to form benzyl ethers. This can be achieved by reacting a carbonyl compound with triethylsilane and an alkoxytrimethylsilane, catalyzed by iron(III) chloride. organic-chemistry.org

The following table summarizes key reagents for benzylation:

ReagentConditions
Benzyl Bromide/ChlorideUsed in Williamson ether synthesis with a base (e.g., NaH, Ag2O). youtube.comorganic-chemistry.org
Benzyl TrichloroacetimidateUsed under acidic conditions. organic-chemistry.org
2-Benzyloxy-1-methylpyridinium triflate (BnOPT)Allows for benzylation under nearly neutral thermal conditions. orgsyn.org

Multi-step Synthetic Sequences for Complex Ethers

The synthesis of this compound is inherently a multi-step process. A logical sequence involves first constructing the ethoxyethoxy alcohol and then attaching the benzyl group. youtube.comlibretexts.orglibretexts.org The order of these steps is crucial to avoid unwanted side reactions and to ensure the desired regioselectivity. lumenlearning.com

For instance, a plausible multi-step synthesis could be:

Formation of 2-ethoxyethanol: Reaction of ethylene oxide with ethanol. wikipedia.org

Formation of 2-(2-ethoxyethoxy)ethanol: Williamson ether synthesis using the sodium salt of 2-ethoxyethanol and 2-chloroethanol.

Benzylation: Reaction of the resulting 2-(2-ethoxyethoxy)ethanol with a benzyl halide in the presence of a base. organic-chemistry.org

The ability to plan a successful multi-step synthesis requires a thorough understanding of the reactions involved and their limitations. libretexts.org

Advanced Synthetic Approaches and Methodological Innovations

Modern synthetic chemistry offers more sophisticated methods for ether synthesis, often providing higher yields, better selectivity, and milder reaction conditions.

Chelation-Controlled Reactions in Alkoxyalkyl Ether Synthesis

While direct evidence for chelation control in the synthesis of this compound is not prominent in the provided search results, the principle is relevant for the synthesis of polyethers. Chelation involves the formation of a ring-like structure between a metal cation and multiple coordinating sites within a molecule. In the context of synthesizing the ethoxyethoxy moiety, a metal ion could coordinate with the oxygen atoms of the growing ether chain, influencing the stereochemical outcome and reactivity of subsequent etherification steps. This can be particularly useful in creating specific conformations or in selective reactions on polyol substrates.

Catalytic Systems in the Formation of Ether Linkages

Catalytic systems offer significant advantages in ether synthesis, often leading to more efficient and environmentally benign processes. acs.org

Iron(III) Triflate: This catalyst has been shown to be effective for the direct etherification of alcohols, including the formation of both symmetrical and unsymmetrical ethers. acs.orgnih.gov The addition of ammonium (B1175870) chloride can suppress side reactions. acs.orgnih.gov

Palladium Catalysis: Palladium catalysts are used in various C-O bond-forming reactions. For instance, palladium-catalyzed C(sp³)–H bond functionalization has been developed for the synthesis of benzyl esters, a related transformation. acs.org

Tertiary Amines: Tertiary amines can act as catalysts in the synthesis of benzyl ethers. acs.org

Photoredox Catalysis: This emerging field uses light and a photocatalyst to enable C-H functionalization. For example, the direct arylation of benzylic ethers has been achieved using an iridium photoredox catalyst in combination with a thiol catalyst. nih.gov

The following table highlights some advanced catalytic systems:

Catalyst SystemReaction TypeAdvantages
Iron(III) triflate / NH4ClDehydrative etherification of alcoholsEnvironmentally benign, tolerates a wide range of functional groups. acs.orgnih.gov
Palladium(II) acetateC(sp³)–H bond functionalizationHigh selectivity for benzyl ester formation. acs.org
Iridium photoredox catalyst / Thiol catalystDirect arylation of benzylic ethersUtilizes visible light, proceeds under mild conditions. nih.gov

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of ethers like this compound aims to reduce the environmental impact of the chemical process. sciforum.net Key strategies include the use of less hazardous reagents and solvents, and the development of more efficient catalytic systems. sciforum.netwikipedia.org

One significant advancement is the use of phase-transfer catalysis (PTC). acs.orgacs.orgcrdeepjournal.org This technique facilitates the reaction between reactants in different phases (e.g., an aqueous phase containing the alkoxide and an organic phase with the alkyl halide). wikipedia.orgacs.org A phase-transfer catalyst, often a quaternary ammonium salt, transports the nucleophile from the aqueous phase to the organic phase, enabling the reaction to proceed under milder conditions and often with higher yields. acs.orgacs.org This method can reduce the need for anhydrous and potentially hazardous organic solvents, aligning with green chemistry goals. wikipedia.orgacs.org

Another green approach involves replacing toxic methylating agents, such as dimethyl sulfate (B86663), with more environmentally benign alternatives like dimethyl carbonate. sciforum.netresearchgate.netorgsyn.org While not directly applicable to the ethoxyethoxy group, this principle of substituting hazardous reagents is a cornerstone of green ether synthesis. Research into solid-supported catalysts, such as zeolites, also presents a greener alternative by simplifying catalyst recovery and reuse. sciforum.net

The table below summarizes some green chemistry approaches relevant to ether synthesis.

Green Chemistry PrincipleApplication in Ether SynthesisResearch Findings
Use of Safer Solvents Employing water or reducing the use of volatile organic solvents. wikipedia.orgPhase-transfer catalysis allows for the use of biphasic systems, often with water as one of the phases, reducing the reliance on anhydrous organic solvents. acs.org
Use of Catalysis Utilizing phase-transfer catalysts or solid acid catalysts to improve reaction efficiency and reduce waste. wikipedia.orgcrdeepjournal.orgQuaternary ammonium and phosphonium (B103445) salts are effective phase-transfer catalysts. wikipedia.org Zeolites and other solid acids can catalyze etherification, offering easier separation and reusability. sciforum.net
Use of Safer Reagents Replacing toxic alkylating agents with greener alternatives. sciforum.netresearchgate.netDimethyl carbonate is a non-toxic substitute for reagents like dimethyl sulfate and methyl halides in methylation reactions. sciforum.netresearchgate.net

Retrosynthetic Analysis of this compound and Analogues

Retrosynthetic analysis is a problem-solving technique used to plan the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. pressbooks.publibretexts.orgyoutube.com For this compound, the analysis begins by identifying the key bond disconnection.

The most logical disconnection is the ether linkage, which points to the Williamson ether synthesis as the final step in the forward synthesis. wikipedia.org This leads to two possible precursor pairs:

Disconnection A: Benzyl halide and the alkoxide of 2-ethoxyethanol.

Disconnection B: (2-Ethoxyethoxy)methyl halide and the phenoxide ion (if synthesizing a phenyl ether analogue).

For the target molecule, this compound, Disconnection A is the most viable route. The retrosynthetic pathway would be as follows:

Target Molecule: this compound

Retrosynthetic Step 1 (C-O bond disconnection): This disconnection breaks the ether bond, leading to a benzyl electrophile and a 2-ethoxyethanol-derived nucleophile.

Precursors: Benzyl bromide (or another benzyl halide) and Sodium 2-ethoxyethoxide.

Retrosynthetic Step 2 (Formation of the alkoxide): The sodium 2-ethoxyethoxide can be prepared from 2-ethoxyethanol and a strong base like sodium hydride.

Precursors: 2-Ethoxyethanol and Sodium Hydride.

The forward synthesis would therefore involve:

Deprotonation of 2-ethoxyethanol with a strong base to form the alkoxide.

Reaction of the resulting alkoxide with a benzyl halide via an SN2 reaction to form the final product. wikipedia.orgmasterorganicchemistry.com

This retrosynthetic approach is fundamental in planning the synthesis of not only this compound but also a wide range of its analogues, where the benzyl group or the ethoxyethoxy group might be substituted. pressbooks.pubyoutube.com The choice of specific precursors would depend on their commercial availability and reactivity. wikipedia.org

Chemical Reactivity and Reaction Mechanisms of 2 Ethoxyethoxy Methyl Benzene

Mechanistic Investigations of Benzene (B151609) Ring Functionalization

The [(2-ethoxyethoxy)methyl] substituent significantly influences the reactivity of the benzene ring, particularly in electrophilic aromatic substitution and directed metalation reactions.

Electrophilic Aromatic Substitution Reactions

The [(2-ethoxyethoxy)methyl] group, which is structurally a benzylic ether, acts as an activating group and an ortho, para-director in electrophilic aromatic substitution (EAS) reactions. This directing effect is analogous to simpler alkoxy groups (-OR), where the oxygen atom's lone pairs can be donated to the benzene ring through resonance. ntu.edu.sgdoubtnut.comlibretexts.orgwikipedia.org This electron donation increases the nucleophilicity of the ring, making it more reactive towards electrophiles than benzene itself. organicchemistrytutor.comlibretexts.org

The mechanism proceeds through a two-step addition-elimination pathway. msu.edu The initial attack by the π-system of the benzene ring on an electrophile (E⁺) forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. For substitution at the ortho and para positions, a key resonance structure can be drawn where the positive charge is located on the carbon atom bearing the ether substituent. This allows the ether oxygen to donate a lone pair, forming an additional, highly stable resonance contributor in which all atoms have a complete octet. libretexts.orglibretexts.org This enhanced stabilization is not possible for meta attack. libretexts.org Consequently, the activation energies for the formation of the ortho and para intermediates are lower, leading to the preferential formation of these products. organicchemistrytutor.comyoutube.com

While both ortho and para positions are electronically activated, the ratio of the resulting isomers can be influenced by steric hindrance. The bulky nature of the [(2-ethoxyethoxy)methyl] group may hinder the approach of the electrophile to the ortho positions, potentially favoring the para product, especially with large electrophiles. libretexts.org

Table 1: Directing Effects in Electrophilic Aromatic Substitution

Substituent Type Directing Effect Reactivity Effect on Benzene Ring Key Mechanistic Feature
Alkoxy (-OR) ortho, para Activating Resonance donation from oxygen stabilizes the arenium ion intermediate. libretexts.orglibretexts.org
Alkyl (-R) ortho, para Activating Inductive electron donation stabilizes the arenium ion intermediate. libretexts.org
Halogen (-X) ortho, para Deactivating Inductive withdrawal deactivates the ring, but resonance donation stabilizes o/p intermediates. libretexts.orglibretexts.org
Nitro (-NO₂) meta Deactivating Strong inductive and resonance withdrawal destabilizes o/p intermediates. libretexts.org

Directed Ortho-Metalation and Related Strategies

Directed ortho-metalation (DoM) provides a powerful method for functionalizing the ortho position with high regioselectivity, bypassing the statistical mixtures often seen in EAS. wikipedia.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent (typically n-BuLi or s-BuLi), directing deprotonation to the adjacent ortho position. wikipedia.orgbaranlab.org

The oxygen atoms within the [(2-ethoxyethoxy)methyl] substituent can function as a DMG. The Lewis basic oxygen atoms can chelate the Lewis acidic lithium of the alkyllithium reagent, positioning it for the abstraction of a nearby ortho proton. baranlab.orguwindsor.ca The presence of multiple ether linkages could potentially enhance this chelating effect, stabilizing the ortho-lithiated intermediate. nih.gov

However, a significant competing reaction is benzylic lithiation, as the protons on the methylene (B1212753) bridge are also acidic. uwindsor.ca Research has shown that aryl benzyl (B1604629) ethers can first undergo selective benzylic lithiation with t-BuLi. Intriguingly, the resulting α-lithiobenzyloxy group can then act as an effective DMG, directing a second lithiation to the ortho position of the benzene ring. acs.orgnih.gov This sequential difunctionalization pathway offers a sophisticated strategy for modifying both the ring and the side chain. The directing power of this newly formed α-lithiobenzyloxy DMG has been found to be comparable to or stronger than other alkoxy groups. acs.org

Transformations Involving the Ether Linkages

The two distinct ether linkages in [(2-Ethoxyethoxy)methyl]benzene—the benzylic ether and the internal ethyl ether—exhibit different reactivities.

Cleavage and Derivatization of Alkyl Ether Bonds

Ether cleavage is a fundamental transformation, typically achieved with strong acids like HBr or HI. openstax.org The reaction mechanism depends on the ether's structure. For this compound, the benzylic C-O bond is susceptible to cleavage via an Sₙ1-type mechanism due to the formation of the resonance-stabilized benzyl carbocation. openstax.orglibretexts.org Treatment with HBr or HI would likely protonate the benzylic oxygen, followed by the loss of the (2-ethoxyethoxy)alcohol moiety to form a benzyl carbocation, which is then trapped by the halide ion to yield benzyl halide.

Alternatively, Lewis acids such as boron trichloride-dimethyl sulfide (B99878) complex (BCl₃·SMe₂) are known to selectively cleave benzyl ethers under mild conditions, tolerating other functional groups. organic-chemistry.org This reagent offers a more controlled method for deprotection compared to strong protic acids. Hydrogenolysis (catalytic hydrogenation with H₂/Pd-C) is another common method for cleaving benzyl ethers, producing toluene (B28343) and the corresponding alcohol. organic-chemistry.orgyoutube.com This method is particularly mild and high-yielding. youtube.com

Cleavage of the internal ethoxy group requires harsher conditions and is generally less facile than the cleavage of the more reactive benzylic ether bond. Selective cleavage of the benzylic ether in the presence of the alkyl ether linkage is therefore a feasible synthetic strategy.

Table 2: Common Reagents for Benzyl Ether Cleavage

Reagent(s) Mechanism Type Typical Products Reference
HBr, HI Sₙ1/Sₙ2 Benzyl Halide + Alcohol openstax.orglibretexts.org
BCl₃·SMe₂ Lewis Acid-Assisted Benzyl Chloride + Alcohol organic-chemistry.org
H₂, Pd/C Hydrogenolysis Toluene + Alcohol organic-chemistry.orgyoutube.com
DDQ Oxidation Benzaldehyde + Alcohol organic-chemistry.org

Reactions at the Methylene Bridge

The carbon atom of the methylene bridge is a benzylic position and is thus activated towards several types of reactions. chemistrysteps.comucalgary.ca Its increased reactivity stems from the ability of the adjacent benzene ring to stabilize radical, cationic, or anionic intermediates through resonance. quizlet.comlibretexts.org

One of the most common reactions at this position is free-radical bromination. Using a reagent like N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or peroxide) under light or heat allows for the selective bromination of the benzylic C-H bond. libretexts.orgmasterorganicchemistry.comlibretexts.org The mechanism involves the abstraction of a benzylic hydrogen to form a resonance-stabilized benzyl radical, which then reacts with a source of bromine. libretexts.orgscientificupdate.com

Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize the benzylic position. chemistrysteps.com Provided there is at least one benzylic hydrogen, the entire side chain is typically cleaved to yield benzoic acid.

Reaction Kinetics and Pathways of Analogous Alkoxyalkyl Benzenes

The kinetics of reactions involving this compound can be inferred from studies on analogous compounds, such as simpler alkoxybenzenes and alkylbenzenes. In electrophilic aromatic substitution, the rate of reaction is highly dependent on the nature of the substituent.

Alkoxybenzenes are significantly more reactive towards electrophilic attack than alkylbenzenes. rsc.org This is because the resonance effect of the electron-donating alkoxy group is more powerful than the inductive effect of an alkyl group, leading to greater stabilization of the cationic sigma complex intermediate and a lower activation energy for the rate-determining step. youtube.com A kinetic study on the aqueous bromination of various alkyl- and alkoxybenzenes demonstrated that alkoxybenzenes are substantially more reactive. rsc.orgrsc.org The relative reactivity generally increases with the electron-donating ability of the substituent.

For a series of alkoxybenzenes, the reaction rate can be influenced by both electronic and steric factors. While the ethoxy group in ethoxybenzene is strongly activating, the larger size of substituents like tert-butoxy (B1229062) can introduce steric hindrance that attenuates the rate of substitution, particularly at the ortho position. rsc.org Based on these trends, the [(2-ethoxyethoxy)methyl] group is expected to be a strong activator, likely promoting reaction rates significantly higher than that of toluene or ethylbenzene (B125841) in electrophilic substitutions.

Atmospheric Oxidation Mechanisms of Related Ethers

While specific experimental data on the atmospheric oxidation of this compound is not extensively documented, its degradation pathways can be inferred from studies on structurally related glycol ethers, such as 2-ethoxyethanol (B86334) (2-EE). ku.dkconsensus.appku.dk The atmospheric oxidation of these compounds is primarily initiated by hydroxyl (OH) radicals during the day. ku.dkresearchgate.net

The gas-phase oxidation process is typically initiated by the reaction with oxidative species like OH radicals, which leads to the formation of organic peroxy radicals (RO₂). ku.dkacs.org For compounds like 2-EE, this initiation step produces two main peroxy radicals. acs.org The subsequent fate of these RO₂ radicals is dependent on the atmospheric conditions. ku.dk

A significant pathway for these peroxy radicals is autoxidation, which involves intramolecular hydrogen shifts (H-shifts) followed by the addition of molecular oxygen (O₂). ku.dkconsensus.app These H-shift processes can be rapid enough to compete with bimolecular reactions, especially in environments with low to moderate levels of nitrogen oxides (NOx). ku.dkku.dk This autoxidation cascade leads to the formation of highly oxygenated organic molecules (HOMs), which are known precursors to secondary organic aerosols (SOAs). ku.dkconsensus.appku.dk It is anticipated that under modern urban atmospheric conditions, where the lifetime of RO₂ radicals is increasing, a significant fraction of RO₂ from glycol ether oxidation will undergo at least one H-shift. ku.dkku.dk

The general mechanism, based on related ethers, is outlined below:

Initiation: Abstraction of a hydrogen atom by an OH radical to form a carbon-centered radical.

Peroxy Radical Formation: Rapid reaction of the carbon-centered radical with molecular oxygen (O₂) to form an organic peroxy radical (RO₂).

Autoxidation: The RO₂ radical undergoes intramolecular H-shifts, creating a new radical site within the molecule, which then reacts with another O₂ molecule. This cycle can repeat, leading to HOMs.

Termination: The reaction chain terminates through reactions with other radicals (e.g., HO₂, NO, RO₂) or through deposition.

Interactive Table: Proposed Atmospheric Oxidation Steps for Ethers

StepDescriptionKey ReactantsKey ProductsSignificance
1. InitiationH-atom abstraction from the ether molecule by an OH radical.Ether, OH RadicalCarbon-centered Radical, WaterStarts the oxidation chain.
2. Peroxy Radical FormationAddition of molecular oxygen to the carbon-centered radical.Carbon-centered Radical, O₂Peroxy Radical (RO₂)Key intermediate for subsequent reactions.
3. Autoxidation (H-shift)Intramolecular transfer of a hydrogen atom within the RO₂ radical.Peroxy Radical (RO₂)Hydroperoxyalkyl Radical (QOOH)Leads to formation of HOMs and SOAs. ku.dkconsensus.app
4. Oxygen AdditionAddition of O₂ to the new radical site after an H-shift.Hydroperoxyalkyl Radical, O₂New, more oxygenated Peroxy RadicalPropagation step in HOM formation.

Catalytic Reaction Mechanisms

The reactivity of this compound under catalytic conditions can be viewed from two perspectives: reactions involving the ether linkages and reactions involving the aromatic ring.

Ether Cleavage and Rearrangement: Benzyl ethers are susceptible to cleavage under various catalytic conditions. Acid-catalyzed cleavage typically involves protonation of an ether oxygen, forming an oxonium ion intermediate. This is followed by nucleophilic attack, often by the conjugate base of the acid, leading to the cleavage of a C-O bond.

Rearrangement reactions of benzyl ethers, such as benzyl phenyl ethers, can also occur under different catalytic systems. smmu.edu.cn Furthermore, specific catalysts, like Gold(I) complexes, have been shown to catalyze the rearrangement of propargyl benzyl ethers under mild conditions. acs.org While not directly analogous, these reactions highlight the catalytic reactivity of the benzyl ether moiety. The synthesis of benzyl ethers can also be achieved using tertiary amines as catalysts, proceeding through a proposed mechanism involving the formation of a quaternary ammonium (B1175870) salt intermediate. acs.org

Electrophilic Aromatic Substitution (EAS): The benzene ring of this compound is expected to undergo electrophilic aromatic substitution (EAS), a characteristic reaction of aromatic compounds. numberanalytics.com The (2-ethoxyethoxy)methyl group is an activating group, meaning it increases the rate of EAS compared to unsubstituted benzene. numberanalytics.com It directs incoming electrophiles to the ortho and para positions of the benzene ring.

The general mechanism for EAS proceeds in two main steps: msu.edubyjus.com

Formation of an Arenium Ion: The electrophile attacks the electron-rich π system of the benzene ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. numberanalytics.combyjus.com This step is typically the slow, rate-determining step of the reaction because it temporarily disrupts the aromaticity of the ring. libretexts.org

Deprotonation: A base removes a proton from the sp³-hybridized carbon of the arenium ion, restoring the aromaticity of the ring and yielding the substituted product. byjus.com

Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. byjus.com These reactions typically require a catalyst, such as a Lewis acid (e.g., AlCl₃, FeBr₃), to generate a sufficiently strong electrophile to react with the stable benzene ring. byjus.comlibretexts.org

Interactive Table: Proposed Catalytic Reaction Mechanisms

Reaction TypeProposed MechanismCatalyst/ReagentKey IntermediateExpected Product
Acid-Catalyzed Ether Cleavage1. Protonation of ether oxygen. 2. Nucleophilic attack on the adjacent carbon.Strong Acid (e.g., HBr, HI)Oxonium IonBenzyl Halide and 2-Ethoxyethanol
Electrophilic Aromatic Substitution (e.g., Nitration)1. Attack of electrophile (NO₂⁺) on the benzene ring. 2. Deprotonation to restore aromaticity. byjus.comHNO₃/H₂SO₄Arenium Ion (Sigma Complex) numberanalytics.comOrtho/Para-nitro substituted product
Friedel-Crafts Alkylation1. Formation of carbocation electrophile. 2. Attack on the benzene ring. 3. Deprotonation. studysmart.aiAlkyl Halide / Lewis Acid (e.g., AlCl₃)Arenium Ion (Sigma Complex)Ortho/Para-alkyl substituted product

Theoretical Elucidations of Reaction Intermediates and Transition States

Computational chemistry, particularly quantum chemical methods, provides invaluable insights into the transient species—reaction intermediates and transition states—that govern the mechanisms of chemical reactions. idw-online.de

For the atmospheric oxidation of ethers, theoretical studies have been employed to investigate the potential energy surfaces of the reaction pathways. researchgate.netresearchgate.net Methods like Density Functional Theory (DFT) are used to model the structures and energies of the peroxy radicals (RO₂) and the transition states for the crucial intramolecular H-shift steps. researchgate.net These calculations help in determining the rate coefficients and branching ratios for different reaction channels, providing a detailed understanding that complements experimental findings. researchgate.net

In the context of catalytic reactions, theoretical studies are essential for understanding the nature of the intermediates. For electrophilic aromatic substitution, quantum chemical calculations can model the structure and stability of the arenium ion intermediate. libretexts.org The potential energy diagram for the reaction can be calculated, showing that the formation of the non-aromatic arenium ion corresponds to a high activation energy barrier. libretexts.org

For ether oxidation and cleavage, theoretical models can elucidate the structure of proposed intermediates such as oxonium ions and the more stable oxocarbenium ions that may form upon elimination. acs.org By calculating the energies of the reactants, intermediates, transition states, and products, a complete energy profile of the reaction can be constructed. This allows researchers to predict the most likely reaction pathway and understand the factors controlling reaction rates and selectivity. idw-online.de

Interactive Table: Theoretical Study of Reaction Intermediates

Reaction TypeIntermediate/Transition StateTheoretical MethodInformation Gained
Atmospheric OxidationPeroxy Radical (RO₂), H-shift Transition StateDFT, ab initio methods (e.g., QCISD(T)) researchgate.netresearchgate.netReaction mechanism, rate constants, branching ratios, energy barriers. researchgate.net
Electrophilic Aromatic SubstitutionArenium Ion (Sigma Complex)Quantum Chemistry (e.g., DFT)Structure, stability, resonance stabilization, potential energy profile of the reaction. libretexts.org
Catalytic Ether CleavageOxonium Ion, Oxocarbenium IonQuantum ChemistryIntermediate stability, reaction energy profile, mechanistic pathway elucidation. idw-online.deacs.org

Advanced Spectroscopic and Chromatographic Characterization of 2 Ethoxyethoxy Methyl Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy serves as a cornerstone for the structural determination of organic molecules, offering precise insights into the chemical environment of individual atoms.

The ¹H NMR spectrum of [(2-Ethoxyethoxy)methyl]benzene is characterized by distinct signals that correspond to the different types of protons present in the molecule. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference compound.

The aromatic protons of the benzene (B151609) ring typically appear as a multiplet in the range of δ 7.25-7.35 ppm. The benzylic protons (Ar-CH₂-O) resonate as a singlet at approximately δ 4.57 ppm. The methylene (B1212753) protons of the ethoxyethoxy group exhibit the following signals: a triplet at around δ 3.71 ppm, another triplet at approximately δ 3.58 ppm, and a quartet at about δ 3.51 ppm. The terminal methyl protons of the ethyl group are observed as a triplet at roughly δ 1.22 ppm.

Table 1: ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppm Multiplicity Integration Assignment
7.35 - 7.25 m 5H Aromatic protons (C₆H₅)
4.57 s 2H Benzylic protons (Ar-CH₂)
3.71 t 2H Methylene protons (-O-CH₂-CH₂-O-)
3.58 t 2H Methylene protons (-O-CH₂-CH₂-O-)
3.51 q 2H Methylene protons (-O-CH₂-CH₃)
1.22 t 3H Methyl protons (-CH₃)

m = multiplet, s = singlet, t = triplet, q = quartet

The ¹³C NMR spectrum provides information on the carbon framework of this compound. The chemical shifts of the carbon atoms are indicative of their electronic environment.

The carbon atoms of the phenyl group resonate in the aromatic region, with the ipso-carbon appearing at approximately δ 138.4 ppm and the other aromatic carbons at δ 128.4, and 127.6 ppm. The benzylic carbon (Ar-CH₂) shows a signal around δ 72.9 ppm. The carbons of the ethoxyethoxy moiety are found at approximately δ 70.8 ppm, 69.8 ppm, and 66.7 ppm. The methyl carbon of the ethyl group gives a signal at about δ 15.2 ppm.

Table 2: ¹³C NMR Chemical Shift Data for this compound

Chemical Shift (δ) ppm Assignment
138.4 Aromatic C (ipso)
128.4 Aromatic CH
127.6 Aromatic CH
72.9 Benzylic C (Ar-CH₂)
70.8 Methylene C (-O-CH₂-CH₂-O-)
69.8 Methylene C (-O-CH₂-CH₂-O-)
66.7 Methylene C (-O-CH₂-CH₃)

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in confirming the connectivity of the atoms within the molecule. A COSY spectrum would show correlations between coupled protons, for instance, between the methylene and methyl protons of the ethyl group. An HSQC spectrum would establish the direct one-bond correlations between protons and their attached carbon atoms, confirming the assignments made in the ¹H and ¹³C NMR spectra.

Mass Spectrometry (MS) for Molecular and Fragment Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the unambiguous determination of the elemental composition. For this compound (C₁₁H₁₆O₂), the calculated exact mass is 180.11503. HRMS analysis would be expected to yield a measured mass that is very close to this theoretical value, confirming the molecular formula.

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a specific ion, typically the molecular ion, to generate a fragmentation pattern. This pattern provides valuable information about the compound's structure. Key fragmentation pathways for this compound would likely involve the cleavage of the ether linkages. Common fragments would include the benzyl (B1604629) cation (C₇H₇⁺) at m/z 91 and fragments corresponding to the loss of the ethoxy or ethoxyethoxy groups.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

m/z Proposed Fragment Ion
180 [C₁₁H₁₆O₂]⁺ (Molecular Ion)
91 [C₇H₇]⁺ (Benzyl cation)
73 [C₄H₉O]⁺ (Ethoxyethyl cation)

Table 4: List of Chemical Compounds

Compound Name
This compound
Benzene
Carbon
Hydrogen

Vibrational (IR) and Electronic (UV-Vis) Spectroscopy

Vibrational and electronic spectroscopy are powerful non-destructive methods that provide valuable information about the functional groups and electronic systems within a molecule.

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its ether linkages and aromatic benzene ring.

The key functional groups and their expected IR absorption ranges are:

C-O-C Stretching: The most characteristic feature of an ether is the strong absorption due to the asymmetric and symmetric stretching vibrations of the C-O-C bond. For phenyl alkyl ethers, two distinct strong absorption bands are typically observed. One is expected in the region of 1250 cm⁻¹ (asymmetric stretch) and another around 1050 cm⁻¹ (symmetric stretch). The presence of two ether linkages in this compound may lead to complex or overlapping bands in this region.

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the benzene ring typically appear as a group of weak to medium bands just above 3000 cm⁻¹, usually in the range of 3030-3100 cm⁻¹.

Aliphatic C-H Stretching: The C-H stretching vibrations of the ethoxy and methyl groups will result in strong absorptions just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range.

Aromatic C=C Stretching: The stretching vibrations within the benzene ring give rise to a series of characteristic sharp bands of variable intensity in the 1450-1600 cm⁻¹ region.

Aromatic C-H Bending: Out-of-plane (OOP) bending vibrations of the aromatic C-H bonds are also characteristic and appear in the 690-900 cm⁻¹ region. The specific pattern of these bands can often provide information about the substitution pattern of the benzene ring. For a monosubstituted benzene ring, a strong absorption is typically observed between 690 and 710 cm⁻¹ and another between 730 and 770 cm⁻¹.

Table 1: Predicted Infrared Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-HStretching3100 - 3030Medium to Weak
Aliphatic C-HStretching2960 - 2850Strong
Aromatic C=CRing Stretching1600, 1580, 1500, 1450Medium to Weak
C-O-C (Aryl-Alkyl Ether)Asymmetric Stretching~1250Strong
C-O-C (Alkyl Ether)Symmetric Stretching~1120Strong
C-O-C (Aryl-Alkyl Ether)Symmetric Stretching~1050Strong
Aromatic C-HOut-of-Plane Bending900 - 690Strong

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring the absorption of UV or visible light. The absorption of energy excites electrons from a lower energy molecular orbital (usually a bonding or non-bonding orbital) to a higher energy anti-bonding orbital.

For this compound, the primary chromophore is the benzene ring. The presence of the ether substituent can influence the wavelength of maximum absorption (λmax) and the molar absorptivity (ε). The electronic spectrum of benzene itself shows a strong absorption band around 184 nm and a weaker one at 202 nm, with a series of fine-structured weak bands between 230-270 nm. These correspond to π → π* transitions.

The ether group attached to the benzylic position is an auxochrome, a group that, when attached to a chromophore, alters the λmax and ε. The non-bonding electrons on the oxygen atoms can participate in n → π* transitions, although these are often weak and may be obscured by the stronger π → π* transitions. The primary effect of the alkoxy substituent is a slight bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity) of the benzene bands.

Based on data for similar aromatic ethers, the UV-Vis spectrum of this compound in a non-polar solvent like hexane (B92381) or cyclohexane (B81311) is expected to show:

A strong absorption band (the E2-band) around 200-220 nm.

A weaker, fine-structured band (the B-band) in the region of 250-270 nm. The fine structure arises from vibrational energy levels superimposed on the electronic transitions and is a characteristic feature of many benzene derivatives.

Table 2: Predicted UV-Vis Absorption Maxima for this compound

Electronic TransitionExpected λmax (nm)Chromophore
π → π* (E2-band)~210Benzene Ring
π → π* (B-band)~265Benzene Ring

Chromatographic Separation Techniques

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate.

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is an ideal method for determining the purity of volatile and semi-volatile compounds like this compound and for identifying any impurities present.

In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized and carried by an inert gas (the mobile phase) through a capillary column (the stationary phase). The separation is based on the differential partitioning of the analytes between the mobile and stationary phases. Compounds with higher volatility and lower affinity for the stationary phase elute faster.

The eluted compounds then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting ions are separated based on their mass-to-charge ratio (m/z), and a mass spectrum is generated. The fragmentation pattern observed in the mass spectrum is a unique fingerprint of the molecule and can be used for structural elucidation and identification by comparison with spectral libraries.

For this compound, the key fragmentation pathways in EI-MS are expected to involve the cleavage of the ether bonds and the benzyl group. Based on the fragmentation of similar ethers, the following characteristic ions are anticipated:

Molecular Ion (M⁺): The intact ionized molecule, which would appear at an m/z corresponding to the molecular weight of the compound (182.25 g/mol ). The intensity of the molecular ion peak can vary and may be weak for some ethers.

Tropylium (B1234903) Ion (m/z 91): A very common and stable fragment in the mass spectra of compounds containing a benzyl group, formed by the cleavage of the C-O bond and rearrangement to the tropylium cation. This is often the base peak.

Other Characteristic Fragments: Cleavage at other points in the ethoxyethoxy chain will produce a series of other fragment ions. For example, cleavage of the terminal ethoxy group could lead to a fragment at m/z 137.

The retention time from the GC provides a measure of the compound's interaction with the column, and the peak area can be used for quantitative analysis to determine the purity of the sample.

Table 3: Predicted GC-MS Fragmentation Data for this compound

m/zProposed Fragment Ion
182[C₁₁H₁₆O₂]⁺ (Molecular Ion)
137[C₉H₁₁O]⁺
91[C₇H₇]⁺ (Tropylium ion)
77[C₆H₅]⁺
45[C₂H₅O]⁺

High-performance liquid chromatography (HPLC) is a versatile and widely used chromatographic technique for the separation, identification, and quantification of compounds in a mixture. It is particularly useful for compounds that are not sufficiently volatile for GC analysis, although it can also be applied to compounds like this compound.

In HPLC, a liquid mobile phase is pumped at high pressure through a column packed with a solid stationary phase. The separation is based on the differential interactions of the analytes with the stationary and mobile phases. For a non-polar compound like this compound, reversed-phase HPLC is the most common mode.

In reversed-phase HPLC, a non-polar stationary phase (e.g., C18-bonded silica) is used with a polar mobile phase (e.g., a mixture of water and a more organic solvent like acetonitrile (B52724) or methanol). The retention of the analyte is primarily due to hydrophobic interactions with the stationary phase. The composition of the mobile phase can be kept constant (isocratic elution) or varied during the run (gradient elution) to achieve optimal separation.

For the analysis of this compound, a C18 column would be suitable. The mobile phase would likely consist of a mixture of acetonitrile and water or methanol (B129727) and water. The exact ratio would be optimized to achieve a reasonable retention time and good separation from any potential impurities. Detection is typically performed using a UV detector, set at a wavelength where the analyte absorbs, such as around 210 nm or 265 nm, as determined from the UV-Vis spectrum.

The retention time is a characteristic property of the compound under specific HPLC conditions and can be used for identification. The peak area is proportional to the concentration and is used for purity assessment and quantification.

Table 4: Typical HPLC Parameters for the Analysis of Aromatic Ethers

ParameterTypical Conditions
Column Reversed-phase C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile/Water or Methanol/Water gradient
Flow Rate 1.0 mL/min
Detection UV at ~210 nm or ~265 nm
Column Temperature Ambient or slightly elevated (e.g., 30-40 °C)

Strategic Applications in Advanced Organic Synthesis and Materials Science

Building Block for Complex Molecular Architectures

The structural attributes of [(2-Ethoxyethoxy)methyl]benzene make it an attractive starting material for the construction of more intricate molecules. The benzyl (B1604629) group can be functionalized through various organic transformations, while the ethoxyethoxy group can influence solubility and intermolecular interactions.

Synthesis of Pharmaceuticals and Agrochemical Intermediates

While direct, large-scale applications of this compound in the synthesis of commercial pharmaceuticals and agrochemicals are not extensively documented in publicly available literature, its structural motifs are present in various biologically active compounds. The ether linkage and the aromatic ring are common features in many pharmaceutical and agrochemical scaffolds. The reactivity of the benzylic position allows for the introduction of various functional groups, a key step in the synthesis of complex target molecules.

For instance, analogous structures like 2-methoxyethoxy-benzenes are valuable intermediates. A patented process describes the preparation of 2-methoxyethoxy-benzenes from the corresponding phenols and their subsequent conversion to compounds like 2-(4-(2-methoxyethoxy)-phenyl)-ethylamine, highlighting a pathway to potential active ingredients. google.com This suggests that this compound could similarly be employed to generate novel derivatives for biological screening. The synthesis of such intermediates often involves the reaction of a phenol (B47542) with a suitable haloalkane in the presence of a base.

The general synthetic utility of related benzyl ethers in creating intermediates for bioactive molecules is well-established. For example, ((2-Bromoethoxy)methyl)benzene and ((2-Iodoethoxy)methyl)benzene are commercially available reagents used in organic synthesis to introduce the benzyloxyethyl group onto various substrates. bldpharm.combldpharm.com

Precursor for Dyes and Specialty Chemicals

The chemical structure of this compound makes it a potential precursor for certain classes of dyes and other specialty chemicals. The aromatic ring can be subjected to electrophilic substitution reactions, such as nitration and sulfonation, to introduce chromophoric or auxochromic groups, which are essential for color in dye molecules. While specific examples of dyes derived directly from this compound are not prominent in the literature, the general principles of dye synthesis support this potential application. For example, monoazo acid dyes have been synthesized from related quinolinyl amino phenols. internationaljournalcorner.com

In the realm of specialty chemicals, related ether compounds find application as fragrance ingredients. For example, (2-methoxyethyl)benzene, also known as phenyl ethyl methyl ether, is a widely used perfumery compound. ias.ac.in Green synthetic routes for such compounds using solid base catalysts and dimethyl carbonate as a methylating agent have been developed. ias.ac.in This suggests a potential avenue for the derivatization of this compound to create new fragrance and flavor compounds.

Role in Polymer Chemistry and Macromolecular Engineering

The incorporation of this compound as a side chain in polymers offers a powerful strategy to tailor the properties of macromolecular materials. The benzyl ether group can impart specific electronic, thermal, and morphological characteristics to the polymer backbone.

Incorporation into Block Copolymers and Thermosensitive Films

The structural features of this compound are analogous to monomers used in the synthesis of functional block copolymers. For instance, block copolymers of polystyrene and poly(2-(methoxyethoxy)ethyl methacrylate) (PDMEEMA) have been synthesized using controlled polymerization techniques. nih.gov The PDMEEMA block, with its ether-rich side chains, imparts thermosensitive properties to the copolymer, exhibiting a lower critical solution temperature (LCST) at 26 °C. nih.gov This means the polymer undergoes a phase transition from soluble to insoluble in water as the temperature is raised above this point, a property highly desirable for the creation of "smart" materials and thermosensitive films.

The synthesis of such block copolymers can be achieved through mechanisms like stable free radical polymerization (SFRP), which allows for the controlled growth of polymer chains. nih.gov The presence of the ether-containing side chains, similar to the ethoxyethoxy group in this compound, is crucial for this thermoresponsive behavior. This suggests that monomers derived from this compound could be valuable in designing new block copolymers with tunable thermal responses for applications in drug delivery, tissue engineering, and smart coatings.

Design of Conjugated Polymers with Ether-Based Side Chains

In the field of organic electronics, the engineering of side chains on conjugated polymers is a critical strategy for modulating their properties. The incorporation of ether-based side chains, such as the one found in this compound, can significantly impact the electronic and mechanical characteristics of these materials. rsc.orgresearchgate.net

Research on diketopyrrolopyrrole (DPP)-based semiconducting polymers has shown that integrating poly(benzyl ether) side chains can influence processing conditions and the resulting electronic and thermomechanical properties. rsc.orgresearchgate.net These side chains enhance solubility and mitigate strong molecular aggregation, which is crucial for solution-processable fabrication techniques like inkjet printing for organic field-effect transistors (OFETs). rsc.orgresearchgate.net

Furthermore, studies on polythiophene derivatives have demonstrated that glycolated side chains, which are structurally related to the ethoxyethoxy group, can alter the polymer's microstructure and intermolecular interactions. nih.gov The presence of oxygen atoms in the side chain can lead to intramolecular interactions with the polymer backbone, affecting its planarity and packing. nih.gov Asymmetric side-chain engineering, combining both hydrophobic and hydrophilic (ether-containing) side chains, has been shown to improve the performance and stability of organic electrochemical transistors (OECTs). rsc.org

Table 1: Impact of Ether-Based Side Chains on Conjugated Polymer Properties

Polymer BackboneSide Chain TypeObserved EffectReference
Diketopyrrolopyrrole (DPP)Poly(benzyl ether) dendronsInfluences processing, electronic, and thermomechanical properties. rsc.orgresearchgate.net
Polythiophene (pBTTT)Glycolated chainsAlters microstructure and intermolecular interactions. nih.gov
Poly(isoindigo-bithiophene)Asymmetric alkyl and oligoetherEnhances performance and stability in OECTs. rsc.org

Influence on Polymer Morphology and Thermal Behavior

The morphology and thermal properties of polymers are strongly influenced by the nature of their side chains. The introduction of a moiety like this compound can have a profound effect on how polymer chains pack in the solid state and how the material responds to temperature changes.

Studies on poly(3-alkylthiophenes) have shown that the position of a branching point in the side chain significantly affects the glass transition temperature (Tg) and melting temperature (Tm) of the polymer. rsc.org Placing the branch closer to the conjugated backbone leads to a higher Tg and Tm, as well as tighter packing in the side-chain direction. rsc.org The flexible ether linkage in the this compound side chain would likely influence chain mobility and free volume, thereby affecting the thermal transitions of the polymer.

In sulfonated poly(arylene ether sulfone)s, the length of the side chain has been shown to play a key role in the polymer's morphology and the formation of microphase-separated domains, which are crucial for proton transport in fuel cell membranes. mdpi.com Longer side chains can lead to a larger radius of gyration and more pronounced phase segregation. mdpi.com While the side chain of this compound is relatively short, its polarity could still drive specific intermolecular interactions that guide the polymer's morphology.

Research on self-immolative polymers based on a poly(benzyl ether) backbone has also highlighted the importance of side-chain chemistry. co99.net The cleavage of stimuli-responsive groups on the side chains can trigger the depolymerization of the entire polymer chain. co99.net This demonstrates the potential for designing smart materials where the functionality of the benzyl ether side chain dictates the material's stability and degradation behavior.

Development of Organic Electronic Materials

The compound this compound, while not a primary active component in organic electronic materials, serves as a crucial precursor for introducing specific functionalities that are vital for the performance of these materials. Its ethoxyethoxy group is a short oligo(ethylene glycol) (OEG) chain, and the incorporation of such moieties as side chains on conjugated polymers has become a key strategy in the molecular engineering of advanced organic electronic materials. These side chains impart desirable properties that enhance the processability, stability, and charge transport characteristics of organic semiconductors and mixed ionic-electronic conductors (MIECs).

Precursors for Organic Semiconductors

The performance of organic semiconductors is intrinsically linked to their molecular structure, which governs their electronic properties, solid-state packing, and processability. nih.gov The introduction of flexible side chains onto rigid conjugated polymer backbones is a widely adopted strategy to improve solubility, a critical factor for solution-based processing techniques common in the fabrication of organic electronic devices. nih.gov

The this compound molecule can be chemically modified to create monomers suitable for polymerization. For instance, by introducing polymerizable groups (such as thiophene (B33073) or other aromatic systems) to the benzene (B151609) ring, it can be incorporated into conjugated polymer backbones. The ethoxyethoxy side chain, being more flexible and polar than traditional alkyl chains, offers distinct advantages. Research on conjugated polymers with OEG side chains has shown that these chains can lead to a closer π-π stacking distance of the polymer backbones in thin films. liverpool.ac.uk This closer packing can, in turn, enhance charge carrier mobility, a key parameter for the efficiency of organic semiconductors. liverpool.ac.uk

Furthermore, the polarity of the ethoxyethoxy side chain can make the resulting conjugated polymer soluble in more environmentally friendly, non-halogenated polar solvents. liverpool.ac.ukkcl.ac.uk This is a significant advantage for large-scale industrial production of organic electronic devices. While the primary role of these side chains is often to improve physical properties, they can also subtly influence the electronic structure of the semiconductor. nih.gov The precise control over side chain architecture, including length and composition, allows for the fine-tuning of the material's properties to meet the specific demands of a particular application. kcl.ac.uk

Table 1: Influence of Side Chain Chemistry on Organic Semiconductor Properties
Side Chain TypeKey Properties InfluencedRationaleExample Application
Alkyl ChainsSolubility in nonpolar solvents, molecular packingHydrophobic nature and steric bulk affect interchain interactions.Organic Field-Effect Transistors (OFETs)
Oligo(ethylene glycol) (e.g., Ethoxyethoxy)Solubility in polar solvents, ionic conductivity, flexibility, π-π stackingPolarity, flexibility, and ability to coordinate ions enhance processability and enable mixed conductivity. liverpool.ac.ukkcl.ac.ukacs.orgOrganic Electrochemical Transistors (OECTs), Flexible Electronics
Functional Groups (e.g., -COOH, -NH2)Sensing capabilities, biocompatibility, surface adhesionSpecific chemical interactions with target molecules or surfaces. sigmaaldrich.comBiosensors, Implantable Devices

Integration into Mixed Ionic-Electronic Conductors

Mixed ionic-electronic conductors (MIECs) are a class of materials capable of transporting both ions and electronic charges (electrons or holes). fiveable.menih.gov This dual conductivity is essential for a range of applications, including bioelectronics, energy storage, and neuromorphic computing. nih.govnih.gov Organic MIECs, particularly those based on conjugated polymers, offer advantages such as mechanical flexibility, biocompatibility, and synthetic tunability. rsc.org

The integration of ethoxyethoxy side chains, derived from precursors like this compound, is a cornerstone of modern OMIEC design. acs.orgrsc.org These hydrophilic side chains facilitate the transport of ions from an electrolyte into the polymer matrix, a process that is crucial for the operating mechanism of devices like organic electrochemical transistors (OECTs). kcl.ac.ukrsc.org In an OECT, the flow of ions into the conjugated polymer channel modulates its electronic conductivity, leading to a large amplification of the input signal.

Research has demonstrated a strong correlation between the length and structure of oligo(ethylene glycol) side chains and the performance of OECTs. kcl.ac.uk A key challenge in the design of OMIECs is balancing efficient ionic and electronic transport, as these two properties can be conflicting. Increasing the content of ion-solvating side chains can enhance ionic conductivity but may disrupt the π-π stacking of the conjugated backbone, thereby reducing electronic conductivity. rsc.org Therefore, the precise structure of the ethoxyethoxy group in this compound represents a specific design choice in the broader engineering of OMIEC materials. rsc.org

Studies on polythiophenes with varying lengths of ethylene (B1197577) glycol-based side chains have shown that even small changes in the side chain can significantly impact the material's electrochemical and structural characteristics, and consequently, the device performance. kcl.ac.ukacs.org This highlights the importance of precursors like this compound in providing the specific building blocks needed to fine-tune the properties of OMIECs for optimal performance in their target applications. The ability to create materials with tailored ionic and electronic properties through side-chain engineering is a rapidly advancing area of materials science. rsc.orgrsc.org

Table 2: Research Findings on Ethoxyethoxy/OEG Side Chains in MIECs
Research FocusKey FindingsSignificanceSource
EG-based side chain length in polythiophenes for OECTsOECT performance is strongly correlated with the ethylene glycol (EG) side chain length. A balance is needed between solubility/ion interaction and capacitive/charge transport properties.Provides design principles for optimizing OECT channel materials. kcl.ac.ukacs.org
Side chain architecture in oligoethylene glycol-substituted polythiophenesIncreasing the distance of oxygen atoms from the polymer backbone can improve both ionic and electronic conductivity.Offers a strategy to overcome the typical trade-off between ionic and electronic transport. rsc.org
Asymmetric side-chain engineering in conjugated polymers for OECTsPolymers with both hydrophobic (alkyl) and hydrophilic (oligoether) side chains can exhibit superior performance and stability compared to symmetrically substituted polymers.Demonstrates a sophisticated approach to balancing key properties for stable and high-performance OECTs. rsc.org

Computational and Theoretical Chemistry Studies of 2 Ethoxyethoxy Methyl Benzene and Analogues

Correlation between Theoretical Predictions and Experimental Observations

The validation of computational models in theoretical chemistry is critically dependent on the correlation of predicted data with experimental observations. For [(2-Ethoxyethoxy)methyl]benzene and its analogues, this correlation provides a measure of the accuracy of the theoretical methods employed and offers deeper insights into the molecular properties that are not directly accessible through experimentation alone. The primary methods for these correlative studies involve comparing computationally derived geometric parameters, vibrational frequencies, and electronic properties with data obtained from experimental techniques such as X-ray crystallography, infrared (IR) spectroscopy, and UV-Vis spectroscopy.

Density Functional Theory (DFT) is a prominent computational tool for these investigations, offering a balance between accuracy and computational cost. The selection of the functional and basis set, such as B3LYP with a 6-311++G(d,p) basis set, is crucial for achieving results that are in good agreement with experimental data.

Geometric Parameters

For molecules where single-crystal X-ray diffraction data is available, a direct comparison of bond lengths and angles is possible. Theoretical calculations for analogues of this compound, such as ethoxybenzene, have demonstrated that optimized geometries from DFT calculations can accurately reproduce experimental values. The level of theory applied, particularly the choice of basis set, can influence the accuracy of these predictions. For instance, studies on similar aromatic ethers show that calculated bond lengths are typically within a few thousandths of an angstrom (Å) of experimental values, and bond angles are generally within a degree.

Table 6.4.1: Hypothetical Comparison of Experimental and Theoretical Geometric Parameters for a Key Fragment of this compound This table is illustrative, based on typical correlations for similar compounds, as specific experimental crystallographic data for this compound is not readily available in the reviewed literature.

ParameterBond/AngleTheoretical (DFT/B3LYP)Experimental (X-ray)Deviation
Bond LengthC-O (ether)1.375 Å1.372 Å+0.003 Å
Bond LengthC-C (aromatic)1.390 Å1.388 Å+0.002 Å
Bond AngleC-O-C118.5°118.2°+0.3°

Vibrational Frequencies

A significant area of correlation lies in the comparison of calculated vibrational frequencies with experimental data from FT-IR and Raman spectroscopy. It is a well-established practice that raw calculated harmonic frequencies from DFT often overestimate the experimental frequencies due to the neglect of anharmonicity and incomplete treatment of electron correlation. Consequently, a scaling factor is commonly applied to the computed frequencies to improve their agreement with experimental observations.

For aromatic ethers, the characteristic vibrational modes include C-H stretching of the benzene (B151609) ring, C-O-C stretching of the ether linkage, and various bending modes. The correlation between scaled theoretical frequencies and experimental frequencies is often excellent, allowing for confident assignment of the observed spectral bands.

Table 6.4.2: Illustrative Correlation of Calculated and Experimental Vibrational Frequencies for this compound This table is a representative example based on general findings for alkoxybenzenes and may not represent actual experimental data for the title compound.

Vibrational ModeCalculated Frequency (cm⁻¹) (Scaled)Experimental Frequency (cm⁻¹) (FT-IR)Assignment
ν(C-H) aromatic30653068Aromatic C-H stretch
νas(CH₂)29752978Asymmetric CH₂ stretch
νs(CH₂)28702872Symmetric CH₂ stretch
ν(C-O-C)12451248Asymmetric C-O-C stretch
β(C-H) in-plane11751177Aromatic in-plane C-H bend

The strong correlation observed in such studies validates the optimized molecular geometry and the force field calculated by the theoretical method.

Electronic Properties

The correlation extends to electronic properties, where theoretical predictions of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can be related to experimental ionization potentials and electron affinities. The HOMO-LUMO energy gap provides a theoretical estimate of the chemical reactivity and kinetic stability of the molecule. Furthermore, Time-Dependent DFT (TD-DFT) calculations can predict electronic transitions, which can be correlated with the absorption maxima observed in UV-Vis spectroscopy. For aromatic compounds, the calculated λmax values for π → π* transitions are often in good agreement with experimental spectra, further validating the computational model.

Emerging Research Directions and Future Perspectives

Exploration of Novel Synthetic Pathways for [(2-Ethoxyethoxy)methyl]benzene

The synthesis of benzyl (B1604629) ethers, including this compound, has traditionally relied on methods like the Williamson ether synthesis. organic-chemistry.org However, these methods often require harsh basic or acidic conditions, which can be incompatible with complex molecules. orgsyn.org To address these limitations, researchers are actively exploring milder and more efficient synthetic strategies.

One promising approach involves the use of 2-benzyloxy-1-methylpyridinium triflate (BnOPT) as a benzylating agent. orgsyn.orgnih.gov This reagent allows for the formation of benzyl ethers under neutral conditions, making it suitable for substrates with sensitive functional groups. orgsyn.orgnih.gov The reaction proceeds through the in situ methylation of 2-benzyloxypyridine, which generates a reactive benzyl transfer agent. nih.govnih.gov This method has been successfully applied to a variety of alcohols, demonstrating its versatility. nih.gov

Another innovative strategy is the direct C–H functionalization and arylation of benzyl ethers using photoredox organocatalysis. nih.gov This method employs a thiol catalyst and an iridium photoredox catalyst, which, in the presence of light, can directly arylate the benzylic position. nih.gov This approach offers a powerful tool for creating complex molecules from simple starting materials. nih.gov

Researchers are also investigating the use of retrosynthesis models combined with prioritization scoring algorithms to predict novel synthetic pathways. nih.gov These computational tools analyze structural changes and reaction mechanisms to identify promising routes for producing desired chemicals, including complex ethers like this compound. nih.gov

Advanced Applications in Bio-Inspired and Supramolecular Chemistry

The unique structural features of this compound and its derivatives make them attractive candidates for applications in bio-inspired and supramolecular chemistry. The flexible ethoxyethoxy side chain can participate in non-covalent interactions, such as hydrogen bonding and host-guest interactions, which are fundamental to the assembly of complex supramolecular structures.

In bio-inspired chemistry, the benzyl group can serve as a protecting group for alcohols, a common functional group in biological molecules. organic-chemistry.org The development of mild deprotection methods, such as those using photoremovable 2-nitrobenzyl groups, allows for the selective unmasking of hydroxyl groups in sensitive biological systems. organic-chemistry.org

The principles of supramolecular chemistry are being applied to create novel materials with emergent properties. For instance, photochromic metallo-supramolecular polymer systems are being developed for use in flexible electronics and energy-harvesting devices. acs.org While not directly involving this compound, this research highlights the potential for designing stimuli-responsive materials based on molecules capable of self-assembly.

Computational Design of New this compound Derivatives with Tuned Properties

Computational chemistry is playing an increasingly important role in the design of new molecules with tailored properties. nih.govmdpi.com By using computational methods, researchers can predict the electronic structure, reactivity, and other properties of novel this compound derivatives before they are synthesized in the lab. mdpi.com

For example, density functional theory (DFT) can be used to calculate properties like heats of formation and detonation properties for energetic materials. mdpi.com This approach allows for the in silico screening of large numbers of potential candidates to identify those with the most promising characteristics. mdpi.com

Docking studies are another powerful computational tool used to predict how a molecule will bind to a biological target, such as an enzyme. nih.gov This information is invaluable for the design of new drugs and other bioactive molecules. nih.gov By understanding the binding interactions at the molecular level, researchers can design derivatives of this compound with enhanced potency and selectivity. nih.gov

Interdisciplinary Research Integrating this compound into Functional Systems

The versatility of this compound and its derivatives makes them ideal building blocks for the construction of functional systems in interdisciplinary research. The ability to fine-tune the properties of these molecules through chemical modification opens up a wide range of possibilities for their integration into advanced materials and devices.

For instance, the development of catalyst-guided divergent synthesis allows for the selective creation of different isomers of complex molecules. acs.org This level of control is essential for building functional systems where the precise three-dimensional arrangement of atoms is critical.

The integration of molecules like this compound into functional systems is also being explored in the context of developing new catalysts. For example, engineered enzymes are being created that can perform novel chemical transformations, such as the α-functionalization of benzylamines. acs.org These bio-inspired catalysts could be used to create complex molecules with high efficiency and selectivity.

Q & A

Q. Which databases provide authoritative spectral data for this compound?

  • Answer :
  • PubChem : Experimental ¹³C NMR and IR spectra (DTXSID1052032).
  • NIST Chemistry WebBook : Gas-phase MS/MS fragmentation patterns.
  • CAS Common Chemistry : Verified melting/boiling points and solubility .

Q. Tables

Property Value Source
Molecular FormulaC₁₁H₁₆O₂CAS
Boiling Point185–187°C (760 mmHg)CAS
Solubility in Water1.2 g/L (25°C)EPA DSSTox
LogP (Octanol-Water)2.8PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.